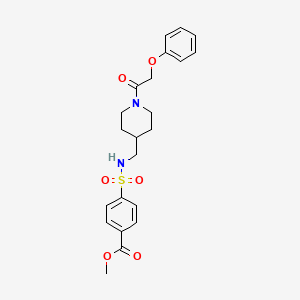![molecular formula C10H8O4S B2990241 Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate CAS No. 2418707-93-2](/img/structure/B2990241.png)
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate is a chemical compound with the molecular formula C10H8O4S. It is a derivative of thieno[3,2-b]furan, featuring an ethyl ester group and a formyl group attached to the thieno[3,2-b]furan ring system. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thieno[3,2-b]furan derivatives.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process can be scaled up for industrial production, involving larger reactors and more efficient separation techniques.
Purification: The final product is purified to achieve the desired purity level, often using crystallization or chromatographic methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in different derivatives.
Substitution: Substitution reactions can occur at different positions on the thieno[3,2-b]furan ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Reduction can produce alcohols and other reduced derivatives.
Substitution Products: Substitution reactions can lead to a range of substituted thieno[3,2-b]furan derivatives.
Mécanisme D'action
Mode of Action
Furan derivatives, in general, have been shown to exhibit a wide range of biological and pharmacological properties
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound .
Applications De Recherche Scientifique
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methylthieno[3,2-b]furan-5-carboxylate: This compound differs by the presence of a methyl group instead of a formyl group.
Ethyl 2-formylthiophene-5-carboxylate: This compound has a thiophene ring instead of a thieno[3,2-b]furan ring.
Ethyl 2-formylbenzoate: This compound features a benzene ring instead of a thieno[3,2-b]furan ring.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
ethyl 2-formylthieno[3,2-b]furan-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c1-2-13-10(12)9-4-7-8(15-9)3-6(5-11)14-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULPWMPORAMOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2990164.png)
![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)

![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)
![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)
![ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2990171.png)



![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)
